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Compound of Interest

Compound Name: 5-bromo-4-fluoro-1H-indazole

Cat. No.: B1439341 Get Quote

An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indazole for Advanced Research

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-bromo-4-fluoro-1H-indazole, a critical

heterocyclic building block for researchers, medicinal chemists, and drug development

professionals. We will move beyond simple data recitation to explore the causality behind its

synthesis, its nuanced reactivity, and its strategic application in modern therapeutic design,

particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical
Properties
5-bromo-4-fluoro-1H-indazole is a substituted indazole that has gained prominence as a

versatile intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and an

accessible N-H proton on the indazole scaffold provides multiple, orthogonal handles for

synthetic elaboration. This strategic functionalization makes it a highly valued starting material

in the synthesis of complex molecular architectures for drug discovery.

Key Physicochemical and Structural Data
The fundamental properties of 5-bromo-4-fluoro-1H-indazole are summarized below. This

data is essential for reaction planning, purification, and analytical characterization.
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Parameter Value Source(s)

CAS Number 1082041-85-7 [1]

Molecular Formula C₇H₄BrFN₂ [1]

Molecular Weight 215.02 g/mol [1]

IUPAC Name 5-bromo-4-fluoro-1H-indazole

InChI Key
YJOQUFUSNSCGHN-

UHFFFAOYSA-N

Appearance
Light Earth Yellow Powder /

Solid
[1]

Boiling Point
332.2 ± 22.0 °C at 760 mmHg

(Predicted)
[1]

Solubility
Soluble in DMSO, DMF,

Methanol; Insoluble in Water.
[2][3]

Purity (Typical) ≥95-97% [1]

Synthesis Pathway: A Validated Three-Step Protocol
A robust and scalable synthesis for 5-bromo-4-fluoro-1H-indazole has been documented,

starting from the commercially available 3-fluoro-2-methylaniline.[4] The pathway involves a

sequence of bromination, oxidative cyclization (ring closure), and deprotection.[4] This

approach is efficient and suitable for producing the material in quantities required for extensive

research programs.[4]

Synthetic Workflow Diagram
The overall transformation is depicted below, illustrating the progression from the aniline

starting material to the final indazole product.
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Step 1: Regioselective Bromination

Step 2: Oxidative Cyclization

Step 3: Base-Mediated Deprotection

3-Fluoro-2-methylaniline

4-Bromo-3-fluoro-2-methylaniline

  N-Bromosuccinimide (NBS)
  Acetonitrile, <10°C

1-(5-Bromo-4-fluoro-1H-
indazol-1-yl)ethanone

  1. Acetic Anhydride
  2. Isoamyl Nitrite, Toluene, 110°C

5-Bromo-4-fluoro-1H-indazole

  Base (e.g., K2CO3, NaOH)
  Methanol/Water, RT

Click to download full resolution via product page

Caption: Three-step synthesis of 5-bromo-4-fluoro-1H-indazole.

Detailed Experimental Protocol
The following protocol is adapted from validated patent literature, providing a self-validating

system for laboratory synthesis.[4]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline (Bromination)
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Setup: In a multi-neck flask equipped with a stirrer and thermometer, dissolve 3-fluoro-2-

methylaniline (1.0 eq) in acetonitrile (15 volumes).

Cooling: Cool the solution to below 10°C using an ice bath.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, ensuring the

internal temperature remains below 10°C. The regioselectivity is driven by the activating,

ortho-para directing methyl and amino groups, with the sterically accessible position para to

the amine being favored.

Reaction: Stir the mixture at this temperature for 2 hours, monitoring by TLC for the

consumption of the starting material.

Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the title

compound.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)

Acetylation: To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step,

add acetic anhydride. This protects the amine and forms the acetyl group that will become

part of the final protected indazole.

Cyclization: Dissolve the acetylated intermediate in toluene (10 volumes). Heat the solution

to 110°C.

Diazotization & Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. This reagent serves as the

diazotizing agent, converting the amino group (after in-situ deacetylation of the aniline

nitrogen is presumed to occur under the reaction conditions, though the patent acetylates

first) into a diazonium salt, which then undergoes intramolecular cyclization onto the methyl

group to form the indazole ring. The acetyl group ultimately resides on the indazole N1

position.

Isolation: After TLC indicates reaction completion (approx. 2-3 hours), concentrate the

mixture to dryness. Triturate the residue with methanol and filter to collect the solid product.
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Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)

Setup: Suspend the acetylated indazole from Step 2 (1.0 eq) in a mixture of methanol (3

volumes) and water (3 volumes).

Hydrolysis: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq)

dissolved in water. The choice of a mild base like potassium bicarbonate can also be

effective with high yield (81%).[4]

Reaction: Stir the suspension at room temperature for 12 hours. The acetyl protecting group

is readily cleaved under these basic conditions.

Isolation: Monitor by TLC. Upon completion, add additional water to precipitate the product

fully. Stir for 30 minutes, then collect the solid by filtration. Wash the filter cake with water

and dry to afford the final 5-bromo-4-fluoro-1H-indazole. The structure should be confirmed

by NMR, for which a proton NMR spectrum is provided in the reference patent.[4]

Chemical Reactivity and Derivatization Potential
The synthetic value of 5-bromo-4-fluoro-1H-indazole lies in its distinct reactive sites, which

can be addressed selectively.

N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily

deprotonated by a mild base. This allows for straightforward N-alkylation or N-arylation, a

common strategy to modulate solubility, metabolic stability, and target engagement.

C5-Position (Bromo): The bromine atom is a key functional handle for palladium-catalyzed

cross-coupling reactions. This site is ideal for introducing aryl or heteroaryl substituents via

reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] The electron-rich

nature of the indazole ring facilitates the oxidative addition step in these catalytic cycles.[5]

C4-Position (Fluoro): The fluorine atom is generally stable but significantly influences the

molecule's electronic properties and pKa. It can also engage in favorable fluorine-protein

interactions (e.g., with backbone amides) and serves as a useful probe for ¹⁹F NMR studies

during fragment-based screening.

Key Derivatization Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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